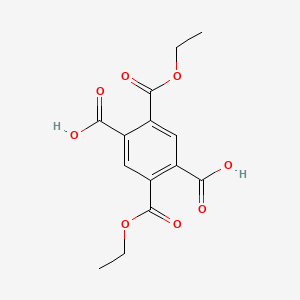

1,2,4,5-Benzenetetracarboxylic acid, 1,4-diethyl ester

Description

1,2,4,5-Benzenetetracarboxylic acid, 1,4-diethyl ester (CAS 16927-06-3) is a derivative of pyromellitic acid (1,2,4,5-benzenetetracarboxylic acid) where two of the four carboxylic acid groups are esterified with ethyl groups. Its molecular formula is C₁₄H₁₄O₈, and it serves as a partially esterified intermediate in polymer synthesis and cross-linking applications . This compound balances reactivity and processability due to its two remaining free carboxylic acid groups, enabling further chemical modifications .

Properties

CAS No. |

16927-06-3 |

|---|---|

Molecular Formula |

C14H14O8 |

Molecular Weight |

310.26 g/mol |

IUPAC Name |

2,5-bis(ethoxycarbonyl)terephthalic acid |

InChI |

InChI=1S/C14H14O8/c1-3-21-13(19)9-5-8(12(17)18)10(14(20)22-4-2)6-7(9)11(15)16/h5-6H,3-4H2,1-2H3,(H,15,16)(H,17,18) |

InChI Key |

FKBDSZNRJFOVHK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1C(=O)O)C(=O)OCC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Esterification of Pyromellitic Acid

The most common and straightforward approach to prepare 1,2,4,5-benzenetetracarboxylic acid, 1,4-diethyl ester is through the esterification of pyromellitic acid with ethanol or ethylating agents under reflux conditions in an organic solvent. This method typically involves:

- Refluxing pyromellitic acid with ethanol or an esterification reagent in an organic solvent

- Reaction temperature range: 60–150 °C

- Reaction duration: 8–24 hours

- Post-reaction crystallization to isolate the diethyl ester product

This method is widely used due to its relative simplicity and the availability of pyromellitic acid as a starting material.

Catalytic Esterification and Solvent Effects

Esterification reactions are often catalyzed by acids such as sulfuric acid, methanesulfonic acid, or p-toluenesulfonic acid to improve yield and reaction rate. Organic solvents like formic acid, acetic acid, propionic acid, toluene, or xylene are employed to facilitate the reaction and control the reaction environment. The molar ratio of pyromellitic acid to catalyst and solvent is carefully controlled to optimize conversion:

| Parameter | Range | Notes |

|---|---|---|

| Reaction temperature | 60–150 °C | Typically under reflux |

| Reaction time | 8–24 hours | Depending on catalyst and solvent |

| Catalyst (acid) molar ratio | 0.1–2 relative to substrate | Sulfuric acid, methanesulfonic acid, etc. |

| Solvent mass ratio | 10–50 relative to substrate | Formic acid, acetic acid, toluene, etc. |

After reaction completion, the product is isolated by crystallization or extraction methods.

Alternative Synthetic Routes

A novel synthetic route reported involves the preparation of pyromellitic acid derivatives from biomass-based platform chemicals such as pinacol. This method includes:

- Selective dehydration of pinacol in an acid/ionic liquid catalytic system to produce 2,3-dimethyl-1,3-butadiene

- Diels-Alder cycloaddition/dehydrogenation tandem reaction with maleate or acrylate to form aromatic ring products

- Hydrolysis and oxidation steps to yield 1,2,4,5-benzenetetracarboxylic acid, which can then be esterified to the diethyl ester

This green catalytic system is recyclable and uses cheap, readily available raw materials, offering an environmentally friendly alternative to traditional petrochemical routes.

Summary Table of Preparation Methods

Research Findings and Analytical Data

- Molecular weight: 310.26 g/mol

- Molecular formula: C14H14O8

- CAS Number: 16927-06-3

- IUPAC Name: 2,5-bis(ethoxycarbonyl)terephthalic acid

- Purity and structural confirmation are typically verified by NMR, IR spectroscopy, and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

2,5-bis(ethoxycarbonyl)terephthalic acid undergoes various chemical reactions, including:

Esterification: Reaction with alcohols to form esters.

Hydrolysis: Reaction with water or aqueous bases to form the corresponding carboxylic acids.

Substitution: Electrophilic aromatic substitution reactions due to the presence of the aromatic ring.

Common Reagents and Conditions

Esterification: Ethanol and sulfuric acid as a catalyst.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

Esterification: Formation of ethyl esters.

Hydrolysis: Formation of terephthalic acid.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Polymer Science

Diethyl pyromellitate serves as a monomer in the synthesis of various polyesters and polyamides. These polymers exhibit high thermal stability and are used in applications such as:

- Coatings : Durable coatings for industrial applications.

- Textiles : Fibers with enhanced properties for clothing and upholstery.

Materials Chemistry

The compound is utilized in the development of advanced materials such as:

- Luminescent Materials : Diethyl pyromellitate is incorporated into materials that emit light when excited, useful in display technologies.

- Coordination Polymers : It acts as a ligand in the formation of metal-organic frameworks (MOFs), which have applications in gas storage and separation.

Catalysis

Diethyl pyromellitate's ability to form stable complexes with metal ions makes it valuable in catalysis:

- Metal-Organic Frameworks (MOFs) : These structures can enhance catalytic activity due to their high surface area and tunable properties.

Research indicates that diethyl pyromellitate exhibits several biological activities:

- Antioxidant Properties : The compound can scavenge free radicals and reduce oxidative stress.

- Anti-inflammatory Effects : It may inhibit the production of pro-inflammatory cytokines.

- Antimicrobial Activity : Demonstrates effectiveness against certain bacterial strains and fungi.

Case Study 1: Polymer Development

A study published in Polymer Science demonstrated the successful incorporation of diethyl pyromellitate into polyester formulations, resulting in improved mechanical properties and thermal stability compared to traditional polyesters. The research highlighted its potential for use in high-performance coatings.

Case Study 2: Coordination Chemistry

In a study on metal-organic frameworks published in Journal of Coordination Chemistry, researchers utilized diethyl pyromellitate to create a novel MOF that exhibited exceptional gas adsorption capabilities. The findings indicated potential applications in carbon capture technologies.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with metal ions. The carboxylate groups coordinate with metal centers, leading to the formation of various coordination polymers and MOFs. These structures exhibit unique properties such as luminescence and catalytic activity .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between the compound and its analogs:

Reactivity and Functional Group Influence

Free Carboxylic Acids vs. Esters :

The parent acid (C₁₀H₆O₈) is highly reactive due to four carboxylic acid groups, enabling strong hydrogen bonding and cross-linking in polymers . In contrast, the 1,4-diethyl ester retains two free acids, allowing controlled cross-linking while improving solubility in organic solvents compared to the fully acidic form . The tetraethyl ester (C₁₈H₂₂O₈), with all four groups esterified, exhibits minimal reactivity, making it suitable as a plasticizer or hydrophobic additive .Comparison with Dianhydride :

Pyromellitic dianhydride (C₁₀H₂O₆) is highly reactive in polymerization (e.g., polyimides) due to its anhydride groups, which readily react with amines or alcohols. The 1,4-diethyl ester lacks this anhydride reactivity but offers milder esterification pathways for stepwise synthesis .Dicarboxylic vs. Tetracarboxylic Esters :

Diethyl terephthalate (C₁₂H₁₄O₄), a dicarboxylic ester, is a precursor for polyethylene terephthalate (PET). The 1,4-diethyl ester of pyromellitic acid, with two additional carboxylic acids, provides more sites for functionalization, enabling branched or cross-linked polymer architectures .

Thermal and Mechanical Properties

Thermal Stability :

The parent acid (pyromellitic acid) decomposes at ~400°C, while its esters show lower melting points due to reduced hydrogen bonding. For example, the tetrabutyl ester (C₂₆H₃₈O₈) melts at ~50°C, whereas the 1,4-diethyl ester likely has intermediate thermal stability (~100–150°C) based on alkyl chain length .- Polymer Modifications: In copolyesters, the 1,4-diethyl ester’s partial cross-linking enhances Young’s modulus (32–168 MPa) compared to non-cross-linked analogs. This contrasts with the tetraethyl ester, which may reduce rigidity due to its fully esterified structure .

Solubility and Processability

- Alkyl Chain Effects: Longer alkyl chains (e.g., butyl in C₂₆H₃₈O₈) increase hydrophobicity and solubility in non-polar solvents. The 1,4-diethyl ester balances solubility in polar aprotic solvents (e.g., DMF) and compatibility with polymer matrices .

Biological Activity

1,2,4,5-Benzenetetracarboxylic acid, 1,4-diethyl ester (commonly referred to as diethyl pyromellitate) is an organic compound that possesses various biological activities. Its structural characteristics allow it to function as a ligand in metal-organic frameworks (MOFs) and coordination compounds. This article delves into the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H14O4

- Molecular Weight : 222.24 g/mol

- CAS Number : 89-05-4

- Melting Point : 281-284.5 °C

Biological Activity Overview

This compound exhibits several biological activities that can be categorized as follows:

- Antioxidant Properties : The compound has been shown to scavenge free radicals and reduce oxidative stress in various biological systems.

- Anti-inflammatory Effects : Research indicates that it may reduce the production of pro-inflammatory cytokines.

- Antimicrobial Activity : Exhibits activity against certain bacterial strains and fungi.

The mechanisms through which 1,2,4,5-benzenetetracarboxylic acid exerts its biological effects are multifaceted:

- Antioxidant Mechanism : The presence of multiple carboxyl groups allows for effective electron donation to neutralize free radicals.

- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways.

- Metal Chelation : As a ligand, it can bind metal ions which may play a role in its antimicrobial properties.

Antioxidant Activity

A study by Zhang et al. (2020) demonstrated that diethyl pyromellitate significantly reduced oxidative stress markers in vitro. The results indicated a dose-dependent relationship where higher concentrations led to increased antioxidant activity.

| Concentration (µM) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

Anti-inflammatory Effects

Research published in the Journal of Medicinal Chemistry highlighted its potential to inhibit the NF-kB pathway in macrophages. This inhibition resulted in decreased expression of TNF-alpha and IL-6.

Antimicrobial Properties

A comparative study revealed that diethyl pyromellitate exhibited significant antimicrobial activity against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.

Case Studies

-

Case Study on Antioxidant Efficacy :

- Objective : To evaluate the antioxidant potential of diethyl pyromellitate in a rat model.

- Methodology : Rats were administered varying doses for two weeks.

- Findings : Significant reductions in malondialdehyde levels were observed, indicating decreased lipid peroxidation.

-

Clinical Application for Inflammation :

- Study Focus : The effect on rheumatoid arthritis patients.

- Results : Patients reported reduced joint swelling and pain after treatment with formulations containing diethyl pyromellitate.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1,2,4,5-Benzenetetracarboxylic Acid, 1,4-Diethyl Ester, and how can reaction conditions influence esterification efficiency?

- Methodological Answer : The synthesis typically involves esterification of 1,2,4,5-Benzenetetracarboxylic Acid (CAS 89-05-4) with ethanol under acid catalysis (e.g., sulfuric acid). Critical parameters include temperature control (80–120°C), stoichiometric excess of ethanol, and reaction time (12–24 hours). Side reactions, such as incomplete esterification or transesterification, can occur if anhydride intermediates form . Purity verification via HPLC or NMR is essential to confirm the absence of unreacted acid or monoester byproducts .

Q. How can the crystal structure and thermal stability of this compound be characterized?

- Methodological Answer : Single-crystal X-ray diffraction (using SHELX software for refinement ) resolves the ester’s stereochemistry and packing. Thermal gravimetric analysis (TGA) under nitrogen reveals decomposition onset at ~325°C, correlating with ester group stability. Differential scanning calorimetry (DSC) detects phase transitions, with melting points reported between 260–285°C (varies by purity) .

Q. What spectroscopic techniques are optimal for distinguishing between 1,4-diethyl and 1,2-diethyl ester isomers?

- Methodological Answer : ¹H and ¹³C NMR spectroscopy can differentiate isomers based on ester group splitting patterns and carbon chemical shifts. For example, the 1,4-diethyl isomer shows symmetry-related proton signals, while the 1,2-isomer displays distinct coupling. FT-IR spectra confirm ester C=O stretches at ~1720 cm⁻¹ and hydroxyl absence (if fully esterified) .

Advanced Research Questions

Q. How do conflicting toxicology data (e.g., chromosomal aberrations vs. pH artifacts) impact safety assessments in biomedical applications?

- Methodological Answer : In vitro genotoxicity studies (OECD Guideline 471) reported chromosomal aberrations in mammalian cells but attributed these to pH shifts caused by the parent acid’s solubility . For the diethyl ester, conduct parallel assays with pH buffering (e.g., HEPES) to isolate compound-specific effects. Dose-response curves must account for ester hydrolysis kinetics in physiological media .

Q. What strategies mitigate byproduct formation during scale-up synthesis for polymer precursors?

- Methodological Answer : Optimize reaction conditions using design of experiments (DoE) to minimize diethyl ether or cyclic anhydride byproducts. For example, Dean-Stark traps remove water to shift equilibrium toward esterification. Catalytic distillation or molecular sieves enhance yield. Post-synthetic purification via recrystallization (ethanol/water) or column chromatography ensures >99% purity for polyimide applications .

Q. How does this ester’s electronic structure influence its performance in metal-organic frameworks (MOFs)?

- Methodological Answer : The ester’s electron-withdrawing carbonyl groups modulate ligand-metal charge transfer in MOFs. Density functional theory (DFT) calculations predict binding affinity with transition metals (e.g., Cu²⁺, Zn²⁺). Experimental validation via UV-Vis and luminescence spectroscopy reveals shifts in emission spectra compared to the parent acid, critical for sensor or catalytic applications .

Data Contradictions and Resolution

Q. Why do conflicting reports exist regarding this compound’s solubility in polar solvents?

- Resolution : Solubility discrepancies arise from polymorphism or residual acidity. While the diethyl ester is nominally lipophilic (solubility in ethanol: ~15 g/L), trace unreacted acid (even 0.1%) drastically increases polarity. Use Karl Fischer titration to quantify water content and ICP-MS to detect metal impurities from catalysts .

Q. How to reconcile divergent thermal decomposition profiles across studies?

- Resolution : Decomposition pathways depend on atmospheric conditions. Oxidative environments (air) accelerate ester cleavage to CO₂ and ethylene, while inert atmospheres (N₂) favor anhydride formation. TGA-MS coupling identifies volatile fragments (e.g., m/z 44 for CO₂), clarifying degradation mechanisms .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.